molecular formula C6H3NO2S B1257111 Thieno[3,4-c]pyrrole-4,6-dione CAS No. 6007-82-5

Thieno[3,4-c]pyrrole-4,6-dione

Cat. No.: B1257111
CAS No.: 6007-82-5
M. Wt: 153.16 g/mol
InChI Key: GKTQKQTXHNUFSP-UHFFFAOYSA-N
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Description

Thieno[3,4-c]pyrrole-4,6-dione is a heterocyclic compound known for its unique structural and electronic properties. It features a fused ring system comprising a thiophene ring and a pyrrole ring, with two carbonyl groups at positions 4 and 6. This compound is recognized for its strong electron-withdrawing characteristics, making it a valuable building block in the synthesis of various organic materials, particularly in the field of organic electronics .

Chemical Reactions Analysis

Types of Reactions: Thieno[3,4-c]pyrrole-4,6-dione undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can yield thiol derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted this compound derivatives, which can be tailored for specific applications in organic electronics and photovoltaics .

Scientific Research Applications

Thieno[3,4-c]pyrrole-4,6-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thieno[3,4-c]pyrrole-4,6-dione primarily involves its electron-withdrawing properties, which facilitate charge transfer processes in organic electronic devices. Its strong electron affinity allows it to act as an electron acceptor in donor-acceptor systems, enhancing the efficiency of devices such as organic solar cells and light-emitting diodes .

Comparison with Similar Compounds

Uniqueness: Thieno[3,4-c]pyrrole-4,6-dione stands out due to its rigid, coplanar structure and strong electron-withdrawing ability, which contribute to its high performance in optoelectronic applications. Its versatility in undergoing various chemical modifications further enhances its utility in scientific research and industrial applications .

Biological Activity

Thieno[3,4-c]pyrrole-4,6-dione (TPD) is a synthetic organic compound that has garnered significant attention in the fields of organic electronics and materials chemistry. Its unique structural properties make it an effective electron-withdrawing unit, which is pivotal in the design of various organic photovoltaic materials and other electronic devices. This article explores the biological activity of TPD, focusing on its applications in organic solar cells and its potential effects on biological systems.

Chemical Structure and Properties

TPD features a fused ring system that contributes to its electronic properties. The compound can be represented as follows:

TPD C6H4N2O2S\text{TPD }C_6H_4N_2O_2S

Key Properties

  • Electron-Withdrawing Ability : TPD is characterized by its strong electron-withdrawing properties, making it suitable for use in donor-acceptor (D–A) conjugated polymers.
  • Optoelectronic Characteristics : The introduction of TPD into polymer backbones enhances the optoelectronic properties, leading to improved performance in organic solar cells.

Applications in Organic Photovoltaics

TPD has been extensively studied for its role in organic solar cells (OSCs). Its incorporation into D–A conjugated polymers has shown promising results in enhancing power conversion efficiencies (PCE). The following table summarizes key findings from recent studies:

StudyPolymer CompositionPCE (%)Notes
TPD-based D–A polymers18.0High efficiency due to optimized morphology
TPA-TPD:PC71BM2.6Demonstrated large open-circuit voltage
TPD homopolymers5.0Achieved through CH–CH arylation polymerization

Case Studies

  • Microwave Synthesis of Small Molecules : A study reported the synthesis of TPA-TPD and its derivatives using microwave techniques, achieving yields of up to 70%. These molecules were utilized as electron donors in bulk heterojunction OSCs, demonstrating significant promise for future applications in renewable energy technologies .
  • High-Performance Thin-Film Transistors : Research involving TPD-based polymers indicated that they could serve as effective semiconductors in thin-film transistors, achieving electron mobilities up to 2.11×103 cm2/Vs2.11\times 10^{-3}\text{ cm}^2/\text{V}\cdot \text{s} . This highlights their potential not only in photovoltaics but also in other electronic applications.
  • Optoelectronic Devices : The use of TPD in D–A copolymers has been shown to produce materials with broad absorption spectra, which are crucial for maximizing light harvesting in solar cells . This adaptability makes TPD a versatile building block for advanced optoelectronic devices.

Density Functional Theory (DFT) Analysis

DFT calculations have been employed to understand the molecular geometry and electronic distribution density of TPD-based compounds. These studies reveal how substituents affect the electronic properties, influencing both stability and reactivity .

Interaction with Biological Systems

While TPD's primary applications are in electronics, its interactions with biological systems merit investigation. Preliminary studies suggest that compounds containing TPD may exhibit cytotoxic effects under certain conditions, potentially impacting cellular mechanisms . However, comprehensive toxicological assessments are required to elucidate these interactions fully.

Properties

IUPAC Name

thieno[3,4-c]pyrrole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3NO2S/c8-5-3-1-10-2-4(3)6(9)7-5/h1-2H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTQKQTXHNUFSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CS1)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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